3-Chloropropyltrimethoxysilane

Description

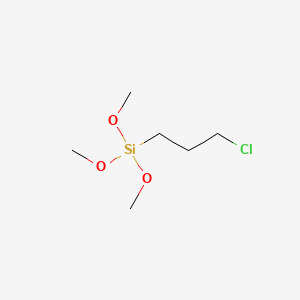

Structure

3D Structure

Properties

IUPAC Name |

3-chloropropyl(trimethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15ClO3Si/c1-8-11(9-2,10-3)6-4-5-7/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXYZDRAJMHGSMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCCl)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

163219-73-6 | |

| Record name | Silane, (3-chloropropyl)trimethoxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163219-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4027490 | |

| Record name | (3-Chloropropyl)trimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [Reference #1] Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Silane, (3-chloropropyl)trimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Chloropropyltrimethoxysilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11036 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.39 [mmHg] | |

| Record name | 3-Chloropropyltrimethoxysilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11036 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2530-87-2 | |

| Record name | 3-(Trimethoxysilyl)propyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2530-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chloropropyl)trimethoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002530872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-Chloropropyl)trimethoxysilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, (3-chloropropyl)trimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3-Chloropropyl)trimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloropropyltrimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3-CHLOROPROPYL)TRIMETHOXYSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T21BNL1S7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Data Analysis of 3-Chloropropyltrimethoxysilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 3-chloropropyltrimethoxysilane, a versatile organosilane coupling agent. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition. This information is critical for quality control, reaction monitoring, and understanding the chemical properties of this compound in various research and development applications.

Quantitative Spectroscopic Data

The spectroscopic data for this compound is summarized in the tables below, providing a clear reference for peak assignments and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.58 | s | 9H | -Si(OCH₃)₃ |

| 3.54 | t | 2H | -CH₂-Cl |

| 1.88 | m | 2H | -CH₂-CH₂-CH₂- |

| 0.78 | t | 2H | Si-CH₂- |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 50.5 | -Si(OCH₃)₃ |

| 47.5 | -CH₂-Cl |

| 26.5 | -CH₂-CH₂-CH₂- |

| 7.5 | Si-CH₂- |

Infrared (IR) Spectroscopy

Table 3: FTIR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 2943, 2843 | C-H stretch (alkyl) |

| 1460 | C-H bend (alkyl) |

| 1190, 1080 | Si-O-C stretch |

| 820 | Si-C stretch |

| 770 | C-Cl stretch |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound (Electron Ionization, EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 198 | 5 | [M]⁺ |

| 167 | 100 | [M - OCH₃]⁺ |

| 121 | 85 | [M - C₃H₆Cl]⁺ |

| 91 | 30 | [Si(OCH₃)₂]⁺ |

| 77 | 15 | [C₃H₆Cl]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 5-10 mg) was prepared in deuterated chloroform (B151607) (CDCl₃, 0.75 mL) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. The ¹H NMR spectra were referenced to the residual solvent peak of CDCl₃ at 7.26 ppm. The ¹³C NMR spectra were referenced to the CDCl₃ solvent peak at 77.16 ppm. For ¹H NMR, 16 scans were acquired with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were acquired with a relaxation delay of 2 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of neat this compound was obtained using a Fourier-Transform Infrared Spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of the liquid sample was placed directly onto the ATR crystal. The spectrum was recorded in the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of this compound in dichloromethane (B109758) was injected into a Gas Chromatograph-Mass Spectrometer (GC-MS). The GC was equipped with a 30 m x 0.25 mm non-polar capillary column. The oven temperature was initially held at 50°C for 2 minutes, then ramped to 250°C at a rate of 10°C/min. Helium was used as the carrier gas at a constant flow rate of 1 mL/min. The mass spectrometer was operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-300.

Visualizations

The following diagrams illustrate the molecular structure, a proposed fragmentation pathway in mass spectrometry, and a general workflow for the spectroscopic analysis of this compound.

Caption: Molecular Structure of this compound.

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Caption: General Experimental Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Safe Handling of 3-Chloropropyltrimethoxysilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Chloropropyltrimethoxysilane (CAS No. 2530-87-2), a versatile organosilane coupling agent. Due to its chemical properties and reactivity, a thorough understanding of its hazards and the implementation of rigorous safety protocols are imperative for all personnel. This document outlines the toxicological profile, handling precautions, emergency procedures, and experimental methodologies relevant to the safe use of this compound in a laboratory and drug development setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Reference |

| CAS Number | 2530-87-2 | [1] |

| Molecular Formula | C6H15ClO3Si | [2] |

| Molecular Weight | 198.72 g/mol | [2][3] |

| Appearance | Clear, colorless to pale yellow liquid | [1][4] |

| Boiling Point | 195 - 196 °C | [5] |

| Melting Point | < -50 °C | [6] |

| Flash Point | 57.8 °C (136 °F) - closed cup | [5] |

| Vapor Pressure | 0.52 hPa at 25 °C | [6] |

| Water Solubility | Reacts with water | [7][8] |

Toxicological Data

This compound presents several toxicological hazards. Its primary mechanism of systemic toxicity is associated with its hydrolysis product, methanol (B129727).[8][9] The compound itself is irritating to the skin, eyes, and respiratory system.[2][5] Chronic exposure may lead to effects on the kidneys, liver, and bladder.[1][2][4]

| Parameter | Route | Species | Value | Reference |

| LD50 | Oral | Rat | 5628 - 6170 µL/kg | [1][8] |

| LD50 | Dermal | Rabbit | 2830 µL/kg | [1][8] |

| LD50 (Dermal) | Rat | > 2000 mg/kg | [6] |

Hazard Identification and Classification

This substance is classified as an irritant and a combustible liquid.[4][5]

-

GHS Hazard Statements:

-

Target Organs: Kidneys, liver, bladder, adrenal cortex, adrenal medulla.[2][4]

-

Primary Hazards:

Experimental Protocols

The toxicological data presented are typically generated using standardized testing guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD). Below are detailed summaries of the likely methodologies used for the key toxicological endpoints.

Acute Dermal Toxicity (Representative OECD Guideline 402)

An acute dermal toxicity study for this compound was performed according to OECD TG 402.[6] This protocol is designed to assess the health hazards likely to arise from a short-term dermal exposure.[11]

-

Test Animals: The study typically uses healthy, young adult albino rats.[12][13] Groups of animals of a single sex are used in a stepwise procedure.[11]

-

Dose Preparation and Application: The test substance is applied undiluted. A limit test is often performed first at a dose of 2000 mg/kg body weight.[6] The substance is applied evenly over a shaved area of approximately 10% of the body surface.[13] The area is then covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[13]

-

Observation Period: Animals are observed for mortality, signs of toxicity (changes in skin, fur, eyes, respiratory, circulatory, and central nervous systems), and changes in body weight for at least 14 days after application.[11][13]

-

Pathology: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed on all animals (including those that died during the test).[11][13]

Acute Oral Toxicity (Representative OECD Guideline 401/420)

This test provides information on health hazards from a single, short-term oral exposure.[14]

-

Test Animals: Healthy, young adult rodents (typically rats) are used. Animals are fasted prior to dosing.[14]

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube.[14] If a non-aqueous vehicle is used, its toxic characteristics must be known.[14] The volume administered should not exceed 1 ml/100 g body weight for non-aqueous solutions.[14]

-

Observation Period: Animals are observed for at least 14 days.[14] Observations focus on tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma.[14] Body weight is recorded weekly.[14]

-

Pathology: All animals are subjected to a gross necropsy at the end of the study, and any pathological changes are recorded.[14]

Skin and Eye Irritation (Representative OECD Guidelines 404 & 405)

These tests evaluate the potential for a substance to cause skin and eye irritation or corrosion.

-

Skin Irritation (OECD 404): The substance (0.5 g) is applied to a small patch of shaved skin (approx. 6 cm²) on an albino rabbit for a 4-hour exposure period.[15] The skin is then observed for erythema (redness) and edema (swelling) at specified intervals over 14 days.[15] The severity of the lesions and their reversibility are evaluated.[4][15]

-

Eye Irritation (OECD 405): A single dose of the test substance is applied into the conjunctival sac of one eye of an albino rabbit, with the other eye serving as a control.[16] The eyes are examined at 1, 24, 48, and 72 hours after application for signs of corneal opacity, iritis, and conjunctival redness and swelling.[16] The use of analgesics to minimize animal distress is recommended.[7]

Safety and Handling Precautions

Strict adherence to the following precautions is mandatory to ensure personnel safety.

Engineering Controls

-

Ventilation: Always handle this compound in a certified chemical fume hood to control vapor exposure.[4] Use explosion-proof ventilation equipment.[4]

-

Safety Equipment: An emergency eyewash station and a safety shower must be readily accessible in the immediate work area.[7]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles and a face shield that meet appropriate government standards (e.g., OSHA 29 CFR 1910.133 or European Standard EN166).[4]

-

Skin Protection:

-

Respiratory Protection: If working outside a fume hood or if exposure limits may be exceeded, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is required.[7] A full respiratory protection program, including fit testing, must be implemented.[4]

Handling and Storage

-

Handling:

-

Wash hands thoroughly after handling.[4]

-

Avoid contact with eyes, skin, and clothing.[4]

-

Avoid breathing vapor or mist.[4]

-

Handle under an inert atmosphere (e.g., nitrogen) as the material is air and moisture sensitive.[4][5]

-

Keep away from heat, sparks, and open flames.[4]

-

Ground and bond all containers and receiving equipment to prevent static discharge.[17]

-

-

Storage:

Emergency Procedures

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][7]

-

Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[4][7]

-

Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

-

Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

-

Note to Physician: This product reacts with water to form methanol. Treatment should be based on managing methanol poisoning, considering blood methanol levels and acid-base balance.[7]

Accidental Release Measures

-

Evacuation: Evacuate unnecessary personnel from the area.

-

Control Ignition Sources: Remove all sources of ignition (sparks, flames, hot surfaces).[4]

-

Ventilation: Ensure adequate ventilation.

-

Containment: Absorb the spill with inert material (e.g., vermiculite, sand, or earth).[4] Do not use combustible materials.

-

Cleanup: Using non-sparking tools, collect the absorbed material and place it in a suitable, closed container for disposal.[7]

-

Decontamination: Wash the spill site after material pickup is complete.[5]

Fire Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[4][7] Use water spray to cool fire-exposed containers.[4]

-

Specific Hazards: The substance is a combustible liquid. Vapors are heavier than air and can travel to an ignition source.[4] During a fire, irritating and highly toxic gases (e.g., hydrogen chloride, carbon monoxide) may be generated.[4][5] Containers may explode when heated.[4]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[4]

Disposal Considerations

Chemical waste must be disposed of in accordance with federal, state, and local environmental regulations. Contact a licensed professional waste disposal service. This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[5]

Visual Guides and Workflows

Hydrolysis and Toxicity Pathway

The primary systemic toxicity concern with this compound is its rapid hydrolysis in the presence of water to form 3-chloropropylsilanetriol (B12792381) and methanol.[6][9] Methanol is then metabolized in the liver, leading to the formation of toxic metabolites that can cause metabolic acidosis and cellular damage.[7]

Caption: Figure 1: Hydrolysis and Methanol Toxicity Pathway

Safe Handling and Emergency Workflow

This diagram outlines the logical flow for safely handling this compound, from preparation to emergency response.

Caption: Figure 2: Safe Handling and Emergency Workflow

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. www-s.mechse.uiuc.edu [www-s.mechse.uiuc.edu]

- 3. (3-Chloropropyl)trimethoxysilane [webbook.nist.gov]

- 4. oecd.org [oecd.org]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. gelest.com [gelest.com]

- 9. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 10. catalog.labcorp.com [catalog.labcorp.com]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. nucro-technics.com [nucro-technics.com]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

An In-depth Technical Guide to the Fundamental Properties of 3-Chloropropyltrimethoxysilane

Introduction: 3-Chloropropyltrimethoxysilane (CPTMS) is a versatile organosilane compound widely recognized for its role as a coupling agent and surface modifier in a vast array of industrial and research applications.[1] Identified by its CAS number 2530-87-2, CPTMS possesses a unique bifunctional structure, containing both a reactive chloropropyl group and hydrolyzable methoxysilyl groups.[1][2][3] This dual reactivity allows it to form stable chemical bridges between inorganic substrates and organic polymers, thereby enhancing adhesion, improving mechanical properties, and functionalizing surfaces.[2][3] This guide provides a comprehensive overview of its core properties, reaction mechanisms, experimental protocols, and safety considerations, tailored for researchers, scientists, and professionals in drug development.

Core Properties

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for its chemical identity and physicochemical characteristics.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| CAS Number | 2530-87-2[1][4][5][6][7][8] |

| Molecular Formula | C₆H₁₅ClO₃Si[1][4][7][8][9][10] |

| Molecular Weight | 198.72 g/mol [1][4][8][9][10] |

| IUPAC Name | 3-chloropropyl(trimethoxy)silane[7][8] |

| Synonyms | CPTMO, γ-Chloropropyltrimethoxysilane, (3-Chloropropyl)trimethoxysilane, 3-(Trimethoxysilyl)propyl chloride, A-143[1][4][6][8][11][12] |

| InChI Key | OXYZDRAJMHGSMW-UHFFFAOYSA-N[4][7][9] |

| SMILES | CO--INVALID-LINK--(OC)OC[7][9] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | Colorless to pale yellow liquid[1][9] |

| Boiling Point | 195-197 °C at standard pressure[5][13] |

| Melting Point | -50 °C[13] |

| Density | 1.08 - 1.09 g/mL at 20-25 °C[1][5] |

| Refractive Index (n20/D) | 1.418 - 1.421[1][5][7][10][13] |

| Flash Point | 71.7 - 78 °C (closed cup)[1][10][11][14] |

| Solubility | Miscible with organic solvents; hydrolyzes in water[5][9][13] |

| Stability | Stable under dry, inert conditions; sensitive to air and moisture[5][9][13] |

Molecular Structure and Reactivity

The efficacy of CPTMS stems from its molecular architecture, which features two distinct reactive centers:

-

Trimethoxysilyl Group (-Si(OCH₃)₃): This is the inorganic-reactive part of the molecule. The three methoxy (B1213986) groups are susceptible to hydrolysis in the presence of water.[3]

-

Chloropropyl Group (-CH₂CH₂CH₂Cl): This is the organic-reactive functional group. The terminal chlorine atom is a good leaving group, making the propyl chain reactive towards various organic polymers and nucleophiles.[3]

The primary mechanism for CPTMS binding to inorganic surfaces is a two-step hydrolysis and condensation process.[3][15]

-

Hydrolysis: In the presence of water (often catalyzed by acid or base), the methoxy groups (-OCH₃) hydrolyze to form reactive silanol (B1196071) groups (-Si-OH) and release methanol (B129727) as a byproduct.[3][15]

-

Condensation: The newly formed silanol groups can then condense with hydroxyl groups present on the surface of inorganic substrates like silica (B1680970), glass, and metal oxides, forming stable, covalent siloxane bonds (Si-O-Substrate).[3][16]

While the trimethoxysilyl end anchors to an inorganic surface, the chloropropyl group at the other end is free to react with an organic polymer matrix.[2][3] This reaction, often a nucleophilic substitution, forms a covalent bond between the silane (B1218182) and the polymer. This creates a durable "molecular bridge" that chemically links the two dissimilar materials, resulting in significantly improved interfacial adhesion and mechanical strength of the composite material.[3]

Applications in Research and Development

CPTMS is a cornerstone chemical in materials science and has emerging relevance in biomedical fields.

-

Coupling Agent in Composites: Its primary application is to enhance the adhesion between inorganic fillers (like glass fibers) and organic polymer matrices (like epoxy or nylon resins), significantly improving the flexural and tensile strength of the resulting composite materials.[1]

-

Surface Modifier: CPTMS is used to create self-assembled monolayers (SAMs) on various surfaces to alter properties like wetting, adhesion, and biocompatibility.[5][17] This is critical for developing specialized coatings, sensors, and medical devices.[1][10]

-

Chemical Intermediate: The reactive chloro group serves as a handle for further chemical synthesis.[2] This allows for the production of a wide range of functionalized organosilanes (e.g., amino-silanes, mercapto-silanes) with tailored properties for specific applications.

-

Drug Delivery and Nanotechnology: Research is expanding into its use for modifying nanoparticles, such as silica or iron oxide, for applications in targeted drug delivery and catalysis.[1][18] Studies have shown that CPTMS-functionalized nanoparticles can be conjugated with bioactive molecules for anti-cancer activity.[19]

Experimental Protocols

This protocol describes the synthesis of CPTMS from trimethoxysilane (B1233946) and allyl chloride using a ruthenium-based catalyst.[17]

-

Materials:

-

Trimethoxysilane (1.3330 moles)

-

Allyl chloride (0.8394 moles)

-

Ruthenium catalyst solution (e.g., 21 ppm Ru)

-

Reaction vessel (e.g., round-bottom flask with heating mantle and stirrer)

-

Purification apparatus (e.g., silica gel chromatography column)

-

-

Methodology:

-

Charge the reaction vessel with trimethoxysilane (163.93 g) and the ruthenium catalyst solution (0.200 g) at room temperature.[17]

-

Heat the trimethoxysilane solution to 80°C with stirring.[17]

-

Slowly add allyl chloride (64.89 g) to the heated solution over a period of 1 hour, maintaining the reaction temperature between 79-81°C.[17]

-

After the addition is complete, maintain the reaction at 80°C for an additional hour to ensure completion.[17]

-

Cool the reaction mixture to room temperature.

-

Purify the crude product using silica gel chromatography to obtain this compound. A yield of approximately 90% can be expected.[17]

-

This protocol outlines a general procedure for grafting CPTMS onto the surface of silica nanoparticles to impart hydrophobicity and provide a reactive handle for further functionalization.[16][18][20]

-

Materials:

-

Silica nanoparticles

-

Toluene (B28343) (or another anhydrous solvent like THF)

-

This compound (CPTMS)

-

Optional catalyst (e.g., triethylamine)

-

Reaction flask with reflux condenser and magnetic stirrer

-

Centrifuge and washing solvents (e.g., ethanol (B145695), acetone)

-

Drying oven

-

-

Methodology:

-

Disperse a known quantity of dried silica nanoparticles in anhydrous toluene within the reaction flask via sonication or vigorous stirring.

-

Add CPTMS to the nanoparticle suspension. A typical molar ratio of nanoparticles to CPTMS can be optimized, but a starting point is often a 1:1 ratio based on estimated surface hydroxyl groups.[18] A small amount of water (e.g., a 1:3 molar ratio with CPTMS) can be added to facilitate hydrolysis.[18]

-

(Optional) Add a catalyst, such as a few drops of triethylamine, to accelerate the condensation reaction.[18]

-

Heat the mixture to reflux (for toluene, ~110°C) and maintain under stirring for 4-6 hours.[18]

-

Allow the mixture to cool to room temperature.

-

Separate the modified nanoparticles from the solution by centrifugation.

-

Wash the collected nanoparticles multiple times with acetone (B3395972) and then ethanol to remove any unreacted silane and byproducts.[18]

-

Dry the final product in an oven at 60-90°C for several hours to obtain surface-modified silica nanoparticles.[16][18]

-

Characterize the grafting success using techniques such as Fourier-transform infrared (FT-IR) spectroscopy to identify the presence of propyl chains on the surface.[18]

-

Safety and Handling

CPTMS is a reactive chemical that requires careful handling. It is classified as an irritant to the eyes, skin, and respiratory system and is a combustible liquid.[1][11][14] Contact with moisture leads to hydrolysis, liberating methanol, which is a primary source of its toxicity upon exposure.[11][12]

Table 3: Safety and Handling Guidelines

| Aspect | Guideline |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (neoprene or nitrile rubber), chemical safety goggles, and appropriate protective clothing.[14][21] Use in a well-ventilated area or under a chemical fume hood.[11][21] |

| Handling | Avoid contact with eyes, skin, and clothing.[11][14] Keep away from heat, sparks, open flames, and other sources of ignition.[11][14][22] Handle under an inert atmosphere (e.g., nitrogen) as it is sensitive to air and moisture.[5][9][11] |

| Storage | Store in a tightly closed container in a cool, dry, well-ventilated place away from incompatible substances like water, acids, and strong oxidizing agents.[9][11][14] |

| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[11][14][21][22] |

| First Aid (Skin) | Wash off immediately with soap and plenty of water while removing contaminated clothing. Seek medical advice if irritation persists.[11][14][21][22] |

| Spill Cleanup | Absorb spill with inert material (e.g., sand, vermiculite).[11] Collect in a suitable, closed container for disposal. Ensure adequate ventilation.[21] |

This compound is a highly versatile and fundamental chemical for researchers in materials science and related fields. Its unique dual-ended reactivity allows it to effectively couple inorganic and organic materials, modify surfaces, and serve as a key intermediate for synthesizing novel functionalized silanes.[1][2][5] A thorough understanding of its properties, reaction mechanisms, and handling requirements is essential for its safe and effective use in developing advanced materials and technologies.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. (3-Chloropropyl)trimethoxysilane [webbook.nist.gov]

- 5. This compound | 2530-87-2 [chemicalbook.com]

- 6. (3-Chloropropyl)trimethoxysilane [webbook.nist.gov]

- 7. (3-Chloropropyl)trimethoxysilane, 97% 500 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 8. 3-(Trimethoxysilyl)propyl chloride | C6H15ClO3Si | CID 62449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. This compound, 98% | [gelest.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 13. chembk.com [chembk.com]

- 14. gelest.com [gelest.com]

- 15. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 16. archium.ateneo.edu [archium.ateneo.edu]

- 17. Page loading... [wap.guidechem.com]

- 18. mdpi.com [mdpi.com]

- 19. A novel bioactive nanoparticle synthesized by conjugation of 3-chloropropyl trimethoxy silane functionalized Fe3O4 and 1-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(4-phenylthiazol-2-yl) hydrazine: assessment on anti-cancer against gastric AGS cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. qcc.tyut.edu.cn [qcc.tyut.edu.cn]

- 21. chemos.de [chemos.de]

- 22. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of 3-Chloropropyltrimethoxysilane

This technical guide provides a comprehensive overview of the hydrolysis and condensation mechanism of 3-Chloropropyltrimethoxysilane (CPTMS). The content is tailored for researchers, scientists, and drug development professionals, offering detailed insights into the reaction kinetics, experimental protocols, and reaction pathways.

Introduction

This compound (CPTMS) is a versatile organosilane coupling agent widely utilized in material science to enhance adhesion between organic polymers and inorganic substrates. Its dual functionality, comprising a hydrolyzable trimethoxysilyl group and a reactive chloropropyl group, allows it to form stable covalent bonds at the organic-inorganic interface. Understanding the kinetics and mechanism of its hydrolysis and condensation is crucial for optimizing its performance in various applications, including surface modification, drug delivery systems, and the synthesis of composite materials.

The overall process involves two primary stages:

-

Hydrolysis: The three methoxy (B1213986) groups (-OCH₃) attached to the silicon atom are progressively replaced by hydroxyl groups (-OH) in the presence of water. This reaction is typically catalyzed by an acid or a base.

-

Condensation: The newly formed silanol (B1196071) groups (-Si-OH) react with each other or with hydroxyl groups on a substrate to form stable siloxane bonds (Si-O-Si), releasing water or alcohol as a byproduct.

Reaction Mechanism

The hydrolysis of CPTMS proceeds in a stepwise manner, leading to the formation of monosilanol, disilanol, and trisilanol species. These reactions are reversible, and the equilibrium is influenced by factors such as pH, water concentration, and solvent.

Hydrolysis:

R-Si(OCH₃)₃ + H₂O ⇌ R-Si(OCH₃)₂(OH) + CH₃OH R-Si(OCH₃)₂(OH) + H₂O ⇌ R-Si(OCH₃)(OH)₂ + CH₃OH R-Si(OCH₃)(OH)₂ + H₂O ⇌ R-Si(OH)₃ + CH₃OH

(where R = -CH₂CH₂CH₂Cl)

Condensation:

Two primary condensation pathways can occur:

-

Water-producing condensation: 2 R-Si(OH)₃ ⇌ (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O

-

Alcohol-producing condensation: R-Si(OH)₃ + R-Si(OCH₃)₃ ⇌ (HO)₂Si(R)-O-Si(R)(OCH₃)₂ + CH₃OH

These condensation reactions can continue to form linear or cyclic oligomers and eventually a cross-linked polysiloxane network.

Quantitative Data

| Parameter | Value (for 3-chloropropyltriethoxysilane) | Conditions |

| Reaction Order | Second-order | Acid-catalyzed EtOH system |

| Activation Energy | Data not specified in the abstract | Acid-catalyzed EtOH system |

| Rate Determining Step | The initial hydrolysis step is often the rate-determining step in the overall formation of siloxane bonds. | General observation for trialkoxysilanes. |

Note: The hydrolysis rate of methoxysilanes is generally faster than that of ethoxysilanes due to the lower steric hindrance of the methoxy group. Therefore, the rate constants for CPTMS are expected to be higher than those for its ethoxy counterpart under similar conditions.

Experimental Protocols

The hydrolysis and condensation of CPTMS can be effectively monitored using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Monitoring Hydrolysis and Condensation by ²⁹Si NMR Spectroscopy

²⁹Si NMR is a powerful tool for quantitatively tracking the different silicon species present during the reaction. The chemical shifts are sensitive to the number of hydroxyl groups and siloxane bonds attached to the silicon atom.

Experimental Protocol:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable deuterated solvent (e.g., acetone-d₆ or CDCl₃).

-

In a separate vial, prepare an aqueous solution with the desired pH (adjusted with an acid or base catalyst, e.g., HCl or NH₄OH).

-

Initiate the reaction by mixing the CPTMS solution with the aqueous solution in a 5 mm NMR tube. The final concentrations should be carefully controlled. A typical starting concentration for the silane (B1218182) is in the range of 0.1-0.5 M.

-

-

NMR Data Acquisition:

-

Acquire ²⁹Si NMR spectra at regular time intervals using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Use a pulse sequence with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.

-

A sufficient relaxation delay (e.g., 5-10 times the longest T₁) should be used to ensure complete relaxation of the silicon nuclei.

-

Record the temperature at which the experiment is conducted.

-

-

Data Analysis:

-

Process the acquired spectra (Fourier transformation, phase correction, and baseline correction).

-

Identify and integrate the signals corresponding to the different silicon species (T⁰, T¹, T², T³). The typical chemical shift ranges are provided in the table below.

-

Calculate the relative concentration of each species at each time point from the integral values.

-

Plot the concentration of reactants and products as a function of time to determine the reaction kinetics.

-

Table of Typical ²⁹Si NMR Chemical Shifts for Silane Species:

| Species | Structure | Typical Chemical Shift Range (ppm) |

| T⁰ | R-Si(OCH₃)₃ | -40 to -50 |

| T¹ | R-Si(OCH₃)₂(O-Si) or R-Si(OCH₃)(OH)(O-Si) | -50 to -60 |

| T² | R-Si(OCH₃)(O-Si)₂ or R-Si(OH)(O-Si)₂ | -60 to -70 |

| T³ | R-Si(O-Si)₃ | -70 to -80 |

Note: The exact chemical shifts can vary depending on the solvent, pH, and temperature. The 'T' notation refers to a trifunctional silicon atom, and the superscript indicates the number of bridging oxygen atoms (siloxane bonds).

Monitoring Condensation by FTIR Spectroscopy

FTIR spectroscopy is particularly useful for monitoring the formation of Si-O-Si bonds and the disappearance of Si-OH groups, which are characteristic of the condensation process.

Experimental Protocol:

-

Sample Preparation:

-

Prepare a solution of this compound in a suitable solvent (e.g., ethanol).

-

Add a controlled amount of water and catalyst to initiate hydrolysis and condensation.

-

At different time intervals, withdraw a small aliquot of the reaction mixture.

-

-

FTIR Data Acquisition:

-

Acquire FTIR spectra of the aliquots using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory or by casting a thin film on a suitable IR-transparent substrate (e.g., a silicon wafer).

-

Record the spectra in the mid-infrared range (typically 4000-400 cm⁻¹).

-

Collect a background spectrum of the solvent/substrate before each measurement.

-

-

Data Analysis:

-

Identify the characteristic absorption bands for the different functional groups.

-

Monitor the decrease in the intensity of the Si-O-CH₃ stretching band (around 1080-1190 cm⁻¹) and the C-H stretching of the methoxy group (around 2845 cm⁻¹).

-

Observe the appearance and broadening of the Si-OH stretching band (around 3200-3700 cm⁻¹) during hydrolysis.

-

Track the growth of the Si-O-Si asymmetric stretching band (around 1000-1100 cm⁻¹) as an indicator of condensation.

-

The relative changes in the peak areas or heights can be used to follow the reaction progress qualitatively and, with appropriate calibration, quantitatively.

-

Visualizations

Reaction Pathway Diagram

Caption: Stepwise hydrolysis and condensation of this compound.

Experimental Workflow for NMR Analysis

Caption: Workflow for kinetic analysis of CPTMS hydrolysis using ²⁹Si NMR.

Experimental Workflow for FTIR Analysis

Caption: Workflow for monitoring CPTMS condensation using FTIR spectroscopy.

Conclusion

The hydrolysis and condensation of this compound are complex, yet controllable processes that are fundamental to its function as a coupling agent. By carefully selecting reaction conditions such as pH, water content, and catalyst, the kinetics of these reactions can be tailored to achieve desired surface modifications and material properties. The experimental protocols outlined in this guide, utilizing ²⁹Si NMR and FTIR spectroscopy, provide robust methods for researchers to investigate and optimize the application of CPTMS in their specific systems. Further research to determine the precise kinetic parameters for CPTMS under various conditions would be beneficial for the continued development of advanced materials.

References

An In-depth Technical Guide to the Reactivity of 3-Chloropropyltrimethoxysilane with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloropropyltrimethoxysilane (CPTMS) is a bifunctional organosilane compound of significant interest in materials science, organic synthesis, and biomedical applications. Its unique molecular structure, featuring both a hydrolyzable trimethoxysilyl group and a reactive chloropropyl group, allows it to act as a versatile coupling agent and a key intermediate for the synthesis of more complex functionalized silanes.[1][2] This technical guide provides a comprehensive examination of the core reactivity of CPTMS, focusing on its interactions with various nucleophiles. It details the mechanisms of hydrolysis and condensation at the silicon center and the nucleophilic substitution at the terminal chloro- group. This document includes structured data tables, detailed experimental protocols, and workflow diagrams to serve as a practical resource for professionals in research and development.

Core Reactivity Principles

The reactivity of CPTMS is governed by two distinct functional moieties: the trimethoxysilyl group and the chloropropyl group. These two sites typically react under different conditions, allowing for a stepwise functionalization.

Reactivity of the Trimethoxysilyl Group: Hydrolysis and Condensation

The primary reaction of the trimethoxysilyl end of the molecule involves hydrolysis in the presence of water, followed by condensation. This process is fundamental to its application as a coupling agent for bonding to inorganic substrates like silica, glass, and metal oxides.[2]

Mechanism:

-

Hydrolysis: The three methoxy (B1213986) groups (-OCH₃) are sequentially replaced by hydroxyl groups (-OH) upon reaction with water, releasing methanol (B129727) as a byproduct. This reaction is often catalyzed by acids or bases.[2][3] The hydrolysis rate is influenced by pH, water concentration, and temperature.[4]

-

Condensation: The newly formed, highly reactive silanol (B1196071) groups (-Si-OH) can then condense with hydroxyl groups on a substrate surface to form stable, covalent siloxane bonds (Si-O-Substrate). Alternatively, they can self-condense with other silanol molecules to form oligomeric or polymeric siloxane networks (Si-O-Si).

The overall workflow for surface modification using the trimethoxysilyl group is illustrated below.

Reactivity of the Chloropropyl Group: Nucleophilic Substitution

The carbon-chlorine bond at the propyl chain's terminus is susceptible to attack by nucleophiles. The chlorine atom is a good leaving group, facilitating nucleophilic substitution reactions.[2] These reactions typically follow an SN2 (Substitution, Nucleophilic, Bimolecular) mechanism.

Mechanism (SN2): The reaction proceeds in a single, concerted step where the nucleophile attacks the carbon atom bonded to the chlorine from the backside, simultaneously displacing the chloride ion. The rate of this reaction is dependent on the concentration of both CPTMS and the nucleophile.[5] Factors influencing the reaction include the nucleophile's strength, solvent polarity, and temperature.[6]

Reactivity with Specific Nucleophiles

The chloropropyl group's reactivity allows for the synthesis of a wide array of functionalized silanes by choosing an appropriate nucleophile. CPTMS is a common starting material for producing aminosilanes, mercaptosilanes, and other derivatives.[1][7]

Reaction with Amines (Amination)

The reaction of CPTMS with primary or secondary amines is a standard method for synthesizing amino-functionalized silanes. These products are widely used as coupling agents in composites and as surface modifiers to introduce basic sites or for further bio-conjugation.[8] An excess of the amine is often used to act as both the nucleophile and a base to neutralize the HCl byproduct.[9]

| Parameter | Condition | Purpose / Comment |

| Nucleophile | Primary or Secondary Amine (e.g., NH₃, RNH₂, R₂NH) | Source of the amino functional group. |

| Stoichiometry | >2 equivalents of amine per equivalent of CPTMS | One equivalent acts as the nucleophile, the other as an HCl scavenger. |

| Solvent | Aprotic solvents (e.g., Toluene, THF) or neat (excess amine) | Provides a medium for the reaction. |

| Temperature | 50 - 150 °C | Higher temperatures are often required, sometimes under pressure (e.g., for NH₃).[8] |

| Catalyst | Generally not required, but phase-transfer catalysts may be used. | The amine itself drives the reaction. |

| Typical Yield | Variable, can be optimized to >80% | Dependent on amine structure and reaction conditions. |

Experimental Protocol: Synthesis of 3-Aminopropyltrimethoxysilane (B80574) (analogue)

Adapted from general procedures for amination of chloropropyl silanes.[8][9]

-

To a pressure reactor, add this compound (1.0 eq).

-

Cool the reactor to -10 °C and add a significant molar excess of liquid ammonia (B1221849) (e.g., >50 eq).

-

Seal the reactor and allow it to warm to room temperature.

-

Heat the reactor to 100-120 °C and maintain for 6-8 hours with vigorous stirring.

-

After cooling, vent the excess ammonia.

-

Filter the resulting mixture to remove the ammonium (B1175870) chloride precipitate.

-

The filtrate is then purified by fractional distillation under reduced pressure to yield the 3-aminopropyltrimethoxysilane product.

Reaction with Thiols (Thiolation)

Thiols or their conjugate bases (thiolates) are excellent nucleophiles and react readily with CPTMS to form 3-mercaptopropyltrimethoxysilane (MPTMS) or related thioether compounds.[10] MPTMS is a crucial coupling agent for linking organic polymers to metallic substrates like gold and is used in the synthesis of functionalized nanoparticles.[7]

| Parameter | Condition | Purpose / Comment |

| Nucleophile | Thiol (R-SH) or a thiolate salt (e.g., NaSH) | Source of the mercapto or thioether functional group. |

| Base | A non-nucleophilic base (e.g., NaH, Et₃N) is used with thiols. | Deprotonates the thiol to form the more nucleophilic thiolate. |

| Solvent | Polar aprotic solvents (e.g., DMF, THF, Acetonitrile) | Solubilizes the reactants, especially thiolate salts. |

| Temperature | 25 - 80 °C | Reaction is often facile and can proceed at room or slightly elevated temperatures. |

| Catalyst | Generally not required. | The high nucleophilicity of sulfur drives the reaction. |

| Typical Yield | High (>90%) | Thiolates are highly efficient nucleophiles for this transformation. |

Experimental Protocol: Synthesis of a Thioether-Functionalized Silane

Adapted from procedures for thiol-Michael additions and SN2 reactions.[11][12]

-

In a round-bottom flask under a nitrogen atmosphere, dissolve the desired thiol (e.g., 1-dodecanethiol, 1.0 eq) in dry THF.

-

Add a base such as sodium hydride (1.1 eq) portion-wise at 0 °C to form the sodium thiolate.

-

Allow the mixture to stir for 30 minutes at room temperature.

-

Add this compound (1.0 eq) dropwise via a syringe.

-

Heat the reaction mixture to 60 °C and stir for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and quench with a saturated aqueous solution of NH₄Cl.

-

Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure and purify the crude product via column chromatography to yield the functionalized thioether silane.

Logical Relationships and Synthetic Utility

CPTMS is a cornerstone intermediate, providing a synthetic link to a variety of organofunctional silanes. The choice of nucleophile directly dictates the final functionality of the resulting molecule.

Conclusion

This compound is a highly versatile chemical building block whose reactivity can be precisely controlled. The trimethoxysilyl group enables robust anchoring to inorganic surfaces through hydrolysis and condensation, while the chloropropyl group provides a reactive handle for a wide range of SN2 reactions. By selecting appropriate nucleophiles, such as amines and thiols, researchers can synthesize a diverse library of functionalized silanes. This dual reactivity makes CPTMS an invaluable tool in the development of advanced materials, surface modifiers, and functionalized nanoparticles for applications ranging from composites to targeted drug delivery systems.[13]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Chapter 4: Nucleophilic Substitution Part II – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound Cas 2530-87-2 | Chloropropyltrimethoxysilane [cfmats.com]

- 8. (3-Aminopropyl)triethoxysilane | C9H23NO3Si | CID 13521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 11. A library of new organofunctional silanes obtained by thiol-(meth)acrylate Michael addition reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A library of new organofunctional silanes obtained by thiol-(meth)acrylate Michael addition reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

thermal stability and decomposition of 3-Chloropropyltrimethoxysilane

An In-depth Technical Guide to the Thermal Stability and Decomposition of 3-Chloropropyltrimethoxysilane

Introduction

This compound (CPTMS), with the chemical formula C₆H₁₅ClO₃Si, is a versatile organofunctional silane (B1218182) coupling agent.[1][2][3] Its bifunctional nature, featuring a hydrolyzable trimethoxysilyl group and a reactive chloropropyl group, allows it to act as a molecular bridge between inorganic substrates (like glass, silica, and metals) and organic polymers.[4] This property makes it invaluable in applications such as adhesives, sealants, coatings, and as a surface modifier for fillers in composites to enhance mechanical properties.[1][4] Given its use in manufacturing processes that can involve elevated temperatures, a thorough understanding of its thermal stability and decomposition behavior is critical for ensuring safe handling and predicting material performance.

This guide provides a comprehensive overview of the thermal properties of CPTMS, detailing its stability under various conditions, its decomposition products, and the analytical methods used to characterize these properties.

Physicochemical and Thermal Properties

CPTMS is a colorless to light yellow liquid that is stable under normal temperatures and pressures.[1][5] However, its stability is significantly influenced by the presence of moisture, heat, and incompatible substances. It is particularly sensitive to water, with which it reacts to generate methanol (B129727); this hydrolysis reaction can be exothermic and may ignite the methanol vapor produced.[5] Key physical and thermal properties are summarized in the table below.

Table 1: Physical and Thermal Properties of this compound

| Property | Value | References |

| Molecular Formula | C₆H₁₅ClO₃Si | [2][5] |

| Molecular Weight | 198.72 g/mol | [2][5][6] |

| Appearance | Clear, colorless to pale yellow liquid | [1][5] |

| Boiling Point | 195-196 °C @ 750 mmHg | [5][6] |

| Density | ~1.08-1.09 g/mL at 20-25 °C | [6][7] |

| Vapor Pressure | < 5 mmHg @ 25 °C | [5] |

| Flash Point | ~78 °C | [1][5] |

| Ignition Temperature | 220 °C | [7] |

Thermal Decomposition

When subjected to elevated temperatures, particularly above its boiling point or in the presence of an ignition source, CPTMS will undergo thermal decomposition. This process involves the breakdown of the molecule into smaller, often hazardous, volatile compounds. The conditions to avoid include excess heat, ignition sources, and contact with incompatible materials like strong oxidizing agents and strong acids.[5]

Decomposition Products

The thermal degradation of CPTMS leads to the formation of several hazardous substances. The specific composition of the decomposition products can vary with temperature and the presence of other reactants like oxygen or water.

Table 2: Hazardous Decomposition Products of this compound

| Product | Chemical Formula |

| Hydrogen Chloride | HCl |

| Carbon Monoxide | CO |

| Carbon Dioxide | CO₂ |

| Silicon Dioxide | SiO₂ |

| Methanol | CH₃OH |

Proposed Decomposition Pathway

While specific high-temperature pyrolysis studies for CPTMS are not extensively detailed in the provided literature, a plausible decomposition mechanism can be inferred from the chemistry of similar chloro-organosilanes.[9] The process likely initiates with the homolytic cleavage of the weakest bonds in the molecule at high temperatures. The Si-C and C-Cl bonds are primary candidates for initial fission.

Caption: Proposed high-temperature decomposition pathway for CPTMS.

Hydrolysis and Condensation Reactions

Separate from high-temperature decomposition, the stability of CPTMS is highly sensitive to water. It undergoes hydrolysis, where the methoxy (B1213986) groups (-OCH₃) react with water to form silanol (B1196071) groups (-OH) and methanol.[1][5] These silanol groups are reactive and can undergo self-condensation to form stable siloxane (Si-O-Si) bonds, releasing water. This process is fundamental to its application as a coupling agent but also represents a pathway for degradation if uncontrolled.

Caption: Hydrolysis and condensation reactions of CPTMS.

Experimental Analysis Protocols

The thermal stability of CPTMS is typically investigated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the temperatures at which decomposition occurs and the extent of mass loss.

-

Objective: To determine the onset temperature of decomposition and quantify mass loss during thermal degradation.

-

Methodology:

-

A small, precisely weighed sample of CPTMS (typically 5-10 mg) is placed into a TGA crucible (e.g., platinum or alumina).

-

The crucible is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 800 °C).

-

The furnace is purged with an inert gas, such as nitrogen, to prevent oxidative decomposition.

-

The instrument continuously records the sample's mass as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to identify the temperatures of major mass loss events, which correspond to decomposition. The derivative of this curve (DTG) shows the rate of mass loss, highlighting the temperature of maximum decomposition rate.[10]

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, boiling, and decomposition, which are associated with changes in enthalpy.

-

Objective: To identify the temperatures of phase transitions and exothermic/endothermic decomposition events.

-

Methodology:

-

A small amount of CPTMS (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is heated at a controlled linear rate (e.g., 10 °C/min).

-

The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.

-

The resulting DSC thermogram plots heat flow versus temperature. Endothermic events (like boiling) and exothermic events (like some decomposition processes) appear as peaks.[10][11]

-

Caption: Experimental workflow for TGA and DSC analysis.

References

- 1. nbinno.com [nbinno.com]

- 2. (3-Chloropropyl)trimethoxysilane [webbook.nist.gov]

- 3. 3-(Trimethoxysilyl)propyl chloride | C6H15ClO3Si | CID 62449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 98% | [gelest.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. (3-Chloropropyl)trimethoxysilane = 97 2530-87-2 [sigmaaldrich.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. fishersci.com [fishersci.com]

- 9. Thermal decomposition of methyltrichlorosilane, dimethyldichlorosilane and methyldichlorosilane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. eucalyptus.com.br [eucalyptus.com.br]

- 11. DSC Analysis of Thermophysical Properties for Biomaterials and Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3-Chloropropyltrimethoxysilane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chloropropyltrimethoxysilane (CPTMS) in organic solvents. Due to its role as a versatile coupling agent and surface modifier in various scientific and industrial applications, understanding its solubility is critical for experimental design, formulation development, and process optimization.

Core Concepts: Solubility and Miscibility

In the context of this guide, it's important to distinguish between solubility and miscibility. Solubility refers to the maximum amount of a solute (in this case, CPTMS) that can dissolve in a given amount of solvent at a specific temperature to form a homogeneous solution. Miscibility, a term often used for liquids, describes the ability of two liquids to mix in all proportions, forming a single, uniform phase. For practical purposes in many applications involving CPTMS, high solubility is often functionally equivalent to miscibility.

Qualitative Solubility of this compound

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Reported Solubility/Miscibility |

| Alcohols | Methanol (B129727), Ethanol | Generally Miscible |

| Ketones | Acetone | Generally Miscible |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Generally Miscible |

| Aromatic Hydrocarbons | Toluene, Xylene | Generally Miscible |

| Aliphatic Hydrocarbons | Hexane, Heptane | Generally Miscible |

| Chlorinated Solvents | Dichloromethane, Chloroform | Generally Miscible |

Note: While generally miscible, it is crucial to perform specific solubility tests for your particular application and concentration, as impurities or the presence of other components can affect solubility.

It is important to note that this compound is sensitive to moisture and will hydrolyze in the presence of water.[1][3] This reaction, which produces methanol and silanols, is often the desired mechanism for its function as a coupling agent but must be controlled in solvent systems where the anhydrous form is required.

Experimental Protocol for Determining Solubility

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This can be adapted for both qualitative and quantitative assessments.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (anhydrous grade recommended)

-

Calibrated pipettes and/or syringes

-

Analytical balance

-

Vials with airtight caps

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath (optional, for temperature-dependent studies)

-

Filtration apparatus (e.g., syringe filters with compatible membrane)

Procedure:

-

Preparation of Stock Solution (for quantitative analysis):

-

Accurately weigh a known mass of this compound.

-

Dissolve it in a known volume of the chosen organic solvent to create a stock solution of known concentration.

-

-

Qualitative Solubility Assessment (Visual Method):

-

In a series of vials, add a fixed volume of the organic solvent (e.g., 1 mL).

-

To each vial, add increasing volumes of this compound (e.g., 0.1 mL, 0.2 mL, 0.5 mL, 1.0 mL).

-

Cap the vials tightly and vortex or stir for a set period (e.g., 2-5 minutes) at a controlled temperature.

-

Visually inspect each vial for clarity, the presence of undissolved droplets, or phase separation. The point at which the solution becomes cloudy or separates indicates the approximate solubility limit.

-

-

Quantitative Solubility Determination (Gravimetric Method):

-

Prepare a saturated solution by adding an excess of this compound to a known volume of the organic solvent in a sealed vial.

-

Agitate the mixture for an extended period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

-

Allow the solution to settle, letting any undissolved silane (B1218182) to sediment.

-

Carefully extract a known volume of the clear supernatant using a syringe and filter it to remove any suspended microdroplets.

-

Dispense the filtered, saturated solution into a pre-weighed, dry container.

-

Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause the silane to degrade.

-

Once the solvent is fully evaporated, re-weigh the container. The difference in weight corresponds to the mass of dissolved this compound.

-

Calculate the solubility in the desired units (e.g., g/100 mL).

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound in a given organic solvent.

Caption: Logical workflow for determining the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound in organic solvents. For critical applications, it is always recommended to perform experimental verification of solubility under the specific conditions of your system.

References

An In-depth Technical Guide to the Silanization Process with 3-Chloropropyltrimethoxysilane

For researchers, scientists, and drug development professionals, the precise control of surface chemistry is paramount. Silanization, a process that modifies surfaces with organofunctional alkoxysilane molecules, is a cornerstone technique for achieving this control. Among the various silane (B1218182) coupling agents, 3-Chloropropyltrimethoxysilane (CPTMS) stands out for its versatility in creating a stable, reactive surface for the covalent immobilization of a wide array of molecules. This guide provides a comprehensive overview of the silanization process using CPTMS, detailing the core chemical principles, experimental protocols, and characterization of the resulting functionalized surfaces.

Core Principles of CPTMS Silanization

The efficacy of this compound (CPTMS) as a surface modifying agent is rooted in its dual-reactivity. The molecule, with the linear formula Cl(CH2)3Si(OCH3)3, possesses two key functional groups: a trimethoxysilyl group and a chloropropyl group.[1] This unique structure allows it to act as a molecular bridge, connecting inorganic substrates to organic materials.[2]

The silanization process with CPTMS can be understood through a two-step mechanism:

-

Hydrolysis: The trimethoxysilyl end of the CPTMS molecule readily reacts with water molecules present in the solvent or adsorbed on the substrate surface. This hydrolysis step replaces the methoxy (B1213986) groups (-OCH3) with hydroxyl groups (-OH), forming reactive silanols (-Si-OH) and releasing methanol (B129727) as a byproduct. The presence of a controlled amount of water is therefore crucial for initiating the silanization process.[2]

-

Condensation: The newly formed silanol (B1196071) groups are highly reactive and can undergo condensation reactions in two ways:

-

Surface Binding: The silanols can condense with hydroxyl groups present on the surface of inorganic substrates like glass, silica (B1680970), or metal oxides. This reaction forms stable, covalent siloxane bonds (Si-O-Substrate), effectively anchoring the CPTMS molecule to the surface.[2]

-

Self-Polymerization: The silanols on adjacent CPTMS molecules can also condense with each other, forming a cross-linked polysiloxane network on the surface.

-

The chloropropyl group at the other end of the molecule remains available for subsequent reactions. The chlorine atom is a good leaving group, making the propyl chain susceptible to nucleophilic substitution. This allows for the covalent attachment of a wide range of molecules, including proteins, DNA, and drug molecules, that possess functional groups such as amines or thiols.[2][3]

Factors Influencing the Silanization Process

The quality and consistency of the CPTMS layer are critically dependent on several experimental parameters. Careful control of these factors is essential to achieve the desired surface properties.

| Factor | Influence on Silanization | Key Considerations |

| Substrate Preparation | The cleanliness and activation of the substrate surface are critical for uniform silanization. Contaminants can hinder the reaction, and an insufficient number of hydroxyl groups will result in a low density of grafted silane. | Thorough cleaning with detergents, solvents (e.g., acetone (B3395972), ethanol), and often an activation step using plasma or acid/base treatment is necessary to remove organic residues and generate surface hydroxyl groups.[4][5] |

| Solvent | The choice of solvent affects the hydrolysis rate of CPTMS and the morphology of the resulting silane layer. Anhydrous solvents are often preferred to control the hydrolysis reaction. | Toluene (B28343) and acetone are commonly used solvents for CPTMS silanization.[6] The use of dry solvents is crucial to prevent premature and excessive self-polymerization of the silane in solution. |

| CPTMS Concentration | The concentration of CPTMS in the solution influences the thickness and density of the deposited layer. | While higher concentrations can lead to faster surface coverage, they can also promote the formation of multilayers and aggregates. Optimal concentrations typically range from 1% to 5% (v/v) in the chosen solvent. |

| Reaction Time | The duration of the reaction determines the extent of surface coverage and the degree of cross-linking within the silane layer. | Reaction times can vary from minutes to several hours. Longer reaction times generally lead to a more complete and stable silane layer, but excessive times can also lead to thicker, less uniform coatings. |

| Reaction Temperature | Temperature affects the kinetics of both the hydrolysis and condensation reactions. | Silanization is often carried out at room temperature. However, elevated temperatures can be used to accelerate the process, though this may also increase the rate of undesirable self-polymerization. |

| Water Content | A small amount of water is essential for the hydrolysis of the methoxy groups. However, excess water can lead to rapid polymerization of CPTMS in solution before it can bind to the surface. | The use of anhydrous solvents with a controlled amount of added water, or relying on the adsorbed water on the substrate surface, are common strategies. |

| Curing/Post-treatment | A post-silanization curing step, typically involving heating, can promote further cross-linking within the silane layer and strengthen its bond to the substrate, leading to a more stable and durable coating. | Curing is often performed in an oven at elevated temperatures (e.g., 100-120°C) for a period ranging from a few minutes to an hour. |

Experimental Protocols

Below are detailed methodologies for the silanization of common substrates with CPTMS. These protocols can be adapted based on the specific application and substrate.

Protocol 1: Silanization of Glass Slides

This protocol is suitable for preparing glass microscope slides for the immobilization of biomolecules.

Materials:

-

Glass microscope slides

-

Hellmanex™ III or similar laboratory detergent

-

Acetone (reagent grade)

-

Ethanol (reagent grade)

-

This compound (CPTMS, ≥97%)

-

Toluene (anhydrous)

-

Staining jars or beakers

-

Sonicator

-

Oven

-

Nitrogen gas stream (optional)

Procedure:

-

Cleaning the Slides:

-

Place the glass slides in a slide rack and immerse them in a 2% (v/v) solution of Hellmanex™ III in deionized water.

-

Sonicate for 30 minutes at 50-60°C.

-

Rinse the slides thoroughly with deionized water (at least 10-15 times) until all traces of detergent are removed.

-

Immerse the slides in acetone and sonicate for 15 minutes.

-

Rinse the slides with ethanol.

-

Dry the slides using a stream of nitrogen gas or by placing them in an oven at 110°C for 15-20 minutes.

-

-

Surface Activation (Optional but Recommended):

-

For enhanced hydroxyl group generation, the cleaned slides can be treated with a plasma cleaner or immersed in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED ). This step should be performed by trained personnel with appropriate safety measures.

-

-

Silanization:

-

In a fume hood, prepare a 2% (v/v) solution of CPTMS in anhydrous toluene in a clean, dry staining jar.

-

Immerse the cleaned and dried glass slides in the CPTMS solution.

-

Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

Remove the slides from the silanization solution.

-

-

Rinsing and Curing:

-

Rinse the slides thoroughly with fresh toluene to remove any unbound CPTMS.

-

Rinse the slides with ethanol.

-

Dry the slides with a stream of nitrogen gas or in an oven.

-

Cure the slides in an oven at 110°C for 30-60 minutes to promote covalent bond formation and cross-linking.

-

Store the silanized slides in a desiccator until use.

-

Protocol 2: Functionalization of Silica Nanoparticles

This protocol describes the surface modification of silica nanoparticles with CPTMS, a common step in the development of targeted drug delivery systems.

Materials:

-

Silica nanoparticles

-

Toluene (anhydrous)

-

This compound (CPTMS, ≥97%)

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Centrifuge and centrifuge tubes

Procedure:

-

Nanoparticle Preparation:

-

Disperse the silica nanoparticles in anhydrous toluene in a round-bottom flask. The concentration will depend on the specific nanoparticles being used.

-

Sonicate the dispersion for 15-30 minutes to ensure the nanoparticles are well-deagglomerated.

-

-

Silanization Reaction:

-

Add CPTMS to the nanoparticle dispersion. A typical starting ratio is 1 mL of CPTMS per 100 mg of silica nanoparticles, but this should be optimized for the specific application.

-

Heat the mixture to reflux (approximately 110°C for toluene) and maintain the reaction for 4-24 hours under constant stirring.

-

-

Washing and Collection:

-

Allow the reaction mixture to cool to room temperature.

-